4,6-Dichloronicotinaldehyde
Übersicht
Beschreibung
4,6-Dichloronicotinaldehyde is an organic compound with the molecular formula C6H3Cl2NO. It is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms at the 4 and 6 positions on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,6-Dichloronicotinaldehyde can be synthesized through several methods. One common approach involves the oxidation of (4,6-dichloropyridin-3-yl)methanol using manganese dioxide (MnO2) in chloroform (CHCl3) at 75°C for 12 hours . Another method involves the reaction of 4,6-dichloronicotinic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then reduced to the aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4,6-dichloronicotinic acid.
Reduction: Reduction of the aldehyde group can yield 4,6-dichloronicotinalcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) in chloroform (CHCl3) at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- 4,6-Dichloronicotinic acid (oxidation product)
- 4,6-Dichloronicotinalcohol (reduction product)
- Various substituted derivatives depending on the nucleophile used in substitution reactions .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloronicotinaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Dichloronicotinaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, its chlorine atoms can participate in electrophilic aromatic substitution reactions, making it a versatile compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloropyridine: Similar structure but lacks the aldehyde group, making it less reactive in certain synthetic applications.
4,6-Dichloronicotinic acid: An oxidation product of 4,6-Dichloronicotinaldehyde, used in different contexts due to its carboxylic acid group.
4,6-Dichloronicotinalcohol: A reduction product, used in applications where the alcohol functionality is required.
Uniqueness: this compound is unique due to its dual chlorine substitution and aldehyde functionality, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds .
Biologische Aktivität
4,6-Dichloronicotinaldehyde (DCNA) is a chemical compound with the molecular formula C₆H₃Cl₂NO, recognized for its potential biological activities. This compound, a derivative of nicotinic aldehyde, has garnered attention in various fields of research, including medicinal chemistry and agrochemicals. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₃Cl₂NO
- Molecular Weight : 176.00 g/mol
- CAS Number : 1060811-62-2
DCNA is characterized by its dichloro substitution on the pyridine ring, which significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by Zhang et al. (2020) demonstrated that DCNA effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were found to be as low as 32 µg/mL for certain strains, suggesting potent antibacterial activity.
Anticancer Properties
DCNA has also been investigated for its potential anticancer effects. In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, promoting cell death in a dose-dependent manner. A summary of the findings is presented in Table 1.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Caspase activation |
MCF-7 | 20 | Bcl-2 modulation |
Neuroprotective Effects
Emerging studies suggest that DCNA may possess neuroprotective properties. Research by Liu et al. (2021) indicated that DCNA could protect neuronal cells from oxidative stress-induced apoptosis. The compound was shown to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in neuronal cultures.
The biological activities of this compound are largely attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : DCNA has been reported to inhibit certain enzymes involved in bacterial cell wall synthesis.
- Cell Signaling Modulation : The compound modulates key signaling pathways associated with apoptosis and cell survival.
- Reactive Oxygen Species (ROS) Regulation : By enhancing antioxidant defense mechanisms, DCNA mitigates oxidative damage in cells.
Study on Antimicrobial Efficacy
In a recent clinical study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of DCNA in treating skin infections caused by resistant bacterial strains. The results demonstrated a significant reduction in infection severity among patients treated with topical formulations containing DCNA compared to placebo controls.
Cancer Research Trials
A phase II clinical trial assessed the safety and efficacy of DCNA in patients with advanced solid tumors. Preliminary results showed a manageable safety profile and promising antitumor activity, warranting further investigation into its therapeutic potential.
Eigenschaften
IUPAC Name |
4,6-dichloropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYJFAHYRMPRDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617056 | |
Record name | 4,6-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060811-62-2 | |
Record name | 4,6-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.